![molecular formula C12H13FO4 B1442132 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL CAS No. 1313254-77-1](/img/structure/B1442132.png)

3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL

Vue d'ensemble

Description

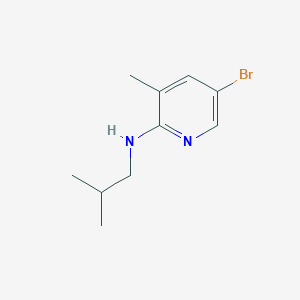

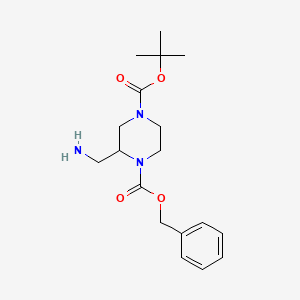

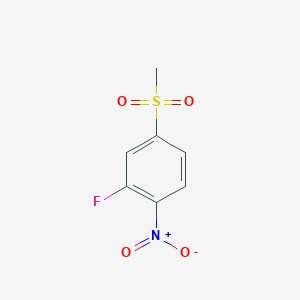

“3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL” is a chemical compound with the CAS Number: 1313254-77-1 . It has a molecular weight of 240.23 and its IUPAC name is (1R,3R,5S)-3-(3-fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13FO4/c13-8-1-7(2-9(14)3-8)12(15)4-10-6-16-11(5-12)17-10/h1-3,10-11,14-15H,4-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Synthesis of derivatives using cycloaddition and Grignard reaction, with applications in studying the development of Sorghum bicolor (Barbosa et al., 2005).

- Preparation of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids as dipeptide isosteres from tartaric acid and α-amino acids (Guarna et al., 1999).

- Synthesis of novel octulosonic acid derivatives found in Smallanthus sonchifolius (Takenaka & Ono, 2003).

Applications in Material Science

- Use of a bicyclic lactone derived from cellulose for the synthesis of new δ-sugar amino acid, with potential in peptidomimetics (Defant et al., 2011).

Applications in Organic Chemistry

- The study of bicyclo[3.2.1]octa-3,6-dien-2-yl cations for understanding the stability of antiaromatic compounds (Volz & Shin, 2006).

- Synthesis of C(9)—C(13) fragment of acutiphycin from levoglucosan as part of natural product synthesis (Miftakhov et al., 2001).

- Desymmetrization by ring-closing metathesis to produce 6,8-dioxabicyclo[3.2.1]octanes (Burke et al., 1999).

Miscellaneous Applications

- Synthesis of chiral 1,2-diols and related compounds for biological activities via stepwise ring fission of 5-alkyl-6,8-dioxabicyclo[3.2.1]octane skeleton (Masaki et al., 1986).

- Synthesis of polysaccharides involving ring-opening polymerization of a bicyclic acetal derived from 3,4-dihydro-2H-pyran-2-carbaldehyde (Okada et al., 1982).

Safety and Hazards

The compound has several hazard statements: H302, H315, and H319 . This means it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation. The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

Target of Action

The primary target of 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative damage by converting superoxide radicals into molecular oxygen and hydrogen peroxide.

Mode of Action

The exact mode of action of 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[32It is believed to interact with its target protein, leading to changes in the protein’s function .

Biochemical Pathways

The biochemical pathways affected by 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[32Given its target, it may influence pathways related to oxidative stress and cellular defense mechanisms .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[32Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[32Given its target, it may help protect cells from oxidative damage .

Propriétés

IUPAC Name |

3-(3-fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c13-8-1-7(2-9(14)3-8)12(15)4-10-6-16-11(5-12)17-10/h1-3,10-11,14-15H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYGBFCVBIBNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COC(O2)CC1(C3=CC(=CC(=C3)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1442051.png)

![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1442060.png)

![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1442069.png)